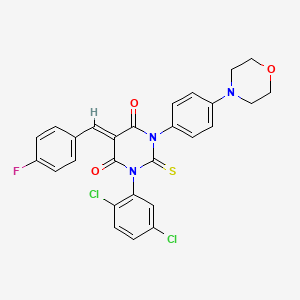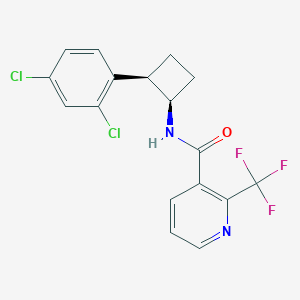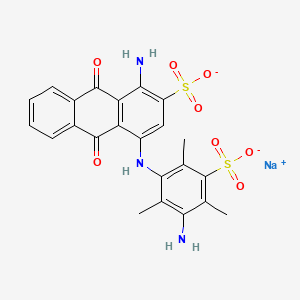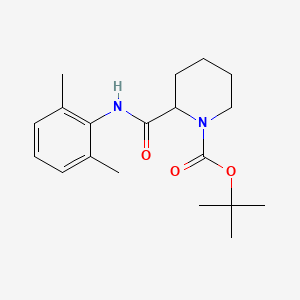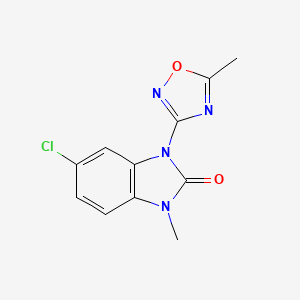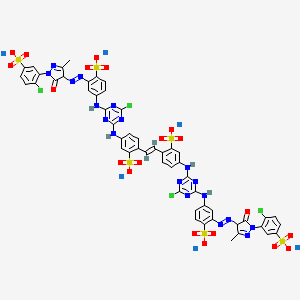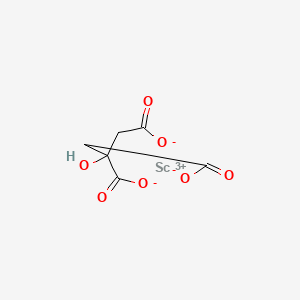
Scandium citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scandium citrate is a chemical compound formed by the combination of scandium and citric acid Scandium is a rare earth element known for its unique properties and applications in various fields Citric acid is a weak organic acid commonly found in citrus fruits
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Scandium citrate can be synthesized through the reaction of scandium oxide or scandium chloride with citric acid. The reaction typically involves dissolving scandium oxide or scandium chloride in water, followed by the addition of citric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, can be optimized to achieve the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain high-purity this compound suitable for various applications. The use of advanced techniques and equipment ensures efficient production and consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Scandium citrate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of scandium oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound into scandium metal or other reduced forms of scandium.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands, resulting in different scandium complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ethylenediaminetetraacetic acid). The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce scandium oxide, while reduction reactions may yield scandium metal. Substitution reactions can result in the formation of different scandium complexes with various ligands.
Aplicaciones Científicas De Investigación
Scandium citrate has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of various scandium compounds and materials. It is also used in catalysis and as a reagent in chemical reactions.
Biology: this compound is studied for its potential biological effects and interactions with biological molecules. It is used in research related to metal ion transport and metabolism.
Medicine: this compound is explored for its potential therapeutic applications, including its use in radiopharmaceuticals for cancer treatment and imaging.
Industry: this compound is used in the production of high-performance materials, such as scandium-aluminum alloys, which are used in aerospace and other advanced engineering applications.
Mecanismo De Acción
The mechanism of action of scandium citrate involves its interaction with various molecular targets and pathways. In biological systems, this compound can bind to proteins, enzymes, and other biomolecules, affecting their structure and function. The citrate ligand can facilitate the transport and uptake of scandium ions into cells, where they can participate in various biochemical processes. The specific molecular targets and pathways involved depend on the context and application of this compound.
Comparación Con Compuestos Similares
Similar Compounds
Scandium chloride: A compound of scandium and chlorine, used in similar applications as scandium citrate.
Scandium oxide: A compound of scandium and oxygen, used as a precursor for various scandium compounds.
Scandium nitrate: A compound of scandium and nitric acid, used in chemical synthesis and research.
Uniqueness of this compound
This compound is unique due to its combination of scandium and citric acid, which imparts specific properties and applications. The citrate ligand enhances the solubility and bioavailability of scandium, making it suitable for biological and medical applications. Additionally, this compound’s ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
13077-26-4 |
|---|---|
Fórmula molecular |
C6H5O7Sc |
Peso molecular |
234.06 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;scandium(3+) |
InChI |
InChI=1S/C6H8O7.Sc/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
Clave InChI |
GZKRCRAGDZVCSJ-UHFFFAOYSA-K |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sc+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




